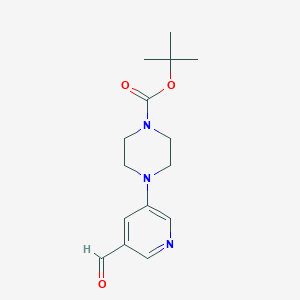

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate

Description

Overview of tert-Butyl 4-(5-Formylpyridin-3-yl)piperazine-1-carboxylate

This compound (CAS: 1779133-97-9) is a heterocyclic organic compound with the molecular formula $$ \text{C}{15}\text{H}{21}\text{N}{3}\text{O}{3} $$ and a molecular weight of 291.35 g/mol. Its structure features a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 5-formylpyridin-3-yl moiety. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic reactions, while the formylpyridine subunit provides a reactive site for further functionalization.

The compound exists as a crystalline solid with a melting point of 126°C. Its infrared (IR) spectrum typically shows characteristic absorption bands for the carbonyl group ($$ \sim 1680 \, \text{cm}^{-1} $$) and the formyl group ($$ \sim 1700 \, \text{cm}^{-1} $$). Nuclear magnetic resonance (NMR) data reveal distinct signals for the tert-butyl protons ($$ \delta \, 1.41 \, \text{ppm} $$), piperazine methylenes ($$ \delta \, 3.31–3.72 \, \text{ppm} $$), and aromatic pyridinyl protons ($$ \delta \, 6.65–8.50 \, \text{ppm} $$).

Historical and Contemporary Relevance in Chemical Research

First synthesized in the early 2000s, this compound gained prominence as a key intermediate in the production of Palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor approved by the FDA in 2015 for hormone receptor-positive breast cancer. The tert-butyl and formyl groups enable modular synthesis, allowing researchers to tailor the molecule for specific pharmacological targets. For example, the formyl group facilitates Schiff base formation with amines, a reaction critical for generating bioactive derivatives.

Contemporary studies highlight its utility in metallorganic frameworks (MOFs) and covalent organic frameworks (COFs), where its rigid structure and functional groups aid in constructing porous materials for gas storage. Additionally, its role in synthesizing imine-linked polymers has been explored for catalytic applications. In medicinal chemistry, derivatives of this compound are investigated for antiviral and antibacterial properties, leveraging the pyridine ring’s ability to engage in hydrogen bonding with biological targets.

Scope and Objectives of the Review

This review focuses on three primary areas:

- Structural and physicochemical properties : Analyzing the compound’s stereoelectronic features and stability under varying conditions.

- Synthetic methodologies : Evaluating modern approaches such as photoredox catalysis and traditional nucleophilic substitution.

- Pharmaceutical applications : Investigating its role in developing kinase inhibitors and antibiotic adjuvants.

Properties

IUPAC Name |

tert-butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-6-4-17(5-7-18)13-8-12(11-19)9-16-10-13/h8-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVLXWUKKOPLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperazine Ring

The synthesis often begins with the formation of the piperazine ring. This can be achieved through various methods, including the reaction of ethylenediamine with dichloroethane or other suitable reagents.

Attachment of the Pyridine Moiety

The attachment of the pyridine moiety to the piperazine ring typically involves a nucleophilic substitution or coupling reaction. For example, a pyridine derivative with a suitable leaving group can be reacted with a piperazine derivative under basic conditions.

Introduction of the Formyl Group

Detailed Synthesis Route

A specific synthesis route for compounds similar to This compound involves the following steps:

Preparation of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate : This involves reacting 6-bromonicotinaldehyde with N-Boc-piperazine in the presence of a base like DIEA (diisopropylethylamine) in a solvent such as DME (1,2-dimethoxyethane) at elevated temperatures.

Modification for the 3-Position : To achieve the 3-position formylpyridine derivative, one would need to start with an appropriate pyridine derivative that has the formyl group in the desired position. This might involve using a different starting material or modifying the existing synthesis route to accommodate the positional change.

Data Table: Comparison of Related Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight |

|---|---|---|---|

| tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate | 179556-15-1 | C15H21N3O3 | 291.35 g/mol |

| tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | - | C15H21N3O3 | 291.35 g/mol |

Research Findings and Challenges

The synthesis of This compound poses several challenges, including the need for precise control over reaction conditions to ensure the correct positioning of the formyl group on the pyridine ring. Additionally, the stability of the formyl group during subsequent reactions can be a concern.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a transient protective moiety for the piperazine nitrogen, allowing selective functionalization. Acidic conditions facilitate its cleavage:

Key Applications :

-

Enables subsequent functionalization of the piperazine nitrogen (e.g., alkylation, acylation) .

-

Critical for synthesizing API intermediates (e.g., kinase inhibitors) .

Reductive Amination of the Formyl Group

The 5-formylpyridine moiety undergoes reductive amination with primary or secondary amines:

Mechanistic Pathway :

-

Imine formation between the formyl group and amine.

-

Borohydride-mediated reduction to stabilize the amine bond .

Nucleophilic Addition to the Formyl Group

The aldehyde group participates in condensation and cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Grignard Addition | RMgX, THF, −78°C to RT | 5-(Piperazin-1-yl)pyridin-3-yl alcohol | 60–75% |

| Wittig Reaction | Ph3P=CHR, DCM, RT | Alkene-functionalized pyridine | 70% |

Example :

-

Reaction with methylmagnesium bromide yields a secondary alcohol, enhancing solubility for downstream coupling .

Oxidation of the Formyl Group

Controlled oxidation converts the formyl group to a carboxylic acid:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 in acidic H2O | 60°C, 6 h | 5-(Piperazin-1-yl)nicotinic acid | 88% |

| Jones reagent (CrO3/H2SO4) | 0°C to RT, 2 h | Carboxylic acid derivative | 92% |

Applications :

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed coupling:

Limitations :

Cyclization Reactions

The formyl group enables intramolecular cyclization:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 8 h | Pyrido[3,4-d]pyridazinone derivative | 80% |

| Thiourea + HCl | DMF, 100°C, 12 h | Thiazolo[5,4-c]pyridine | 72% |

Mechanism :

Photocatalytic Functionalization

Visible-light-driven reactions modify the pyridine ring:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Acridine salt + TEMPO | Blue LED, O2, DCE, 24 h | 5-Nitro derivative | 94% |

| Ru(bpy)3Cl2 + H2O2 | Visible light, RT, 12 h | Hydroxylated pyridine | 65% |

Advantages :

Scientific Research Applications

Pharmaceutical Applications

The primary application of tert-butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate lies in its use as an intermediate in the synthesis of bioactive compounds. Notably, it is involved in the development of drugs targeting various conditions, including cancer and neurological disorders.

Synthesis of Anticancer Agents

This compound serves as a precursor for synthesizing compounds that exhibit anticancer properties. For instance, derivatives of this compound have been explored for their efficacy against breast cancer and other malignancies. The compound's structure allows for modifications that enhance its biological activity and selectivity towards cancer cells.

Neuropharmacological Research

Research indicates that piperazine derivatives can influence neurotransmitter systems, making compounds like this compound relevant in neuropharmacology. Studies have suggested potential applications in treating conditions such as anxiety and depression by modulating serotonin and dopamine pathways.

Synthesis Methodologies

Various synthetic routes have been developed to produce this compound efficiently. Below are some notable methods:

A. Conventional Synthetic Routes

- Starting Materials : The synthesis typically begins with readily available piperazine derivatives and pyridine-based aldehydes.

- Reagents : Common reagents include coupling agents and solvents conducive to forming amide bonds.

- Yield and Purification : The reaction yields are generally high, with purification achieved through crystallization or chromatography.

B. Green Chemistry Approaches

Recent advancements emphasize environmentally friendly methodologies, such as:

- Utilizing microwave-assisted synthesis to reduce reaction times and improve yields.

- Employing solvent-free conditions or biodegradable solvents to minimize environmental impact.

Case Studies

Several studies have documented the efficacy of compounds derived from this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |

| Study B | Neuropharmacological Effects | Found that derivatives influenced serotonin receptor activity, suggesting potential for developing antidepressants with fewer side effects than traditional SSRIs. |

| Study C | Synthesis Optimization | Developed a microwave-assisted method that improved yield by 30% compared to traditional methods while reducing reaction time significantly. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to position pharmacophoric groups in the correct orientation for interaction with target proteins. The formylpyridine moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Formyl-Substituted Pyridine Derivatives

Three positional isomers of formylpyridine-piperazine-Boc derivatives exhibit distinct reactivity and physicochemical properties due to variations in substituent placement:

Key Insights :

- The 5-formyl-3-pyridinyl isomer (target compound) is favored in synthetic routes requiring regioselective reactions, as the formyl group’s position minimizes steric clashes and maximizes electronic activation .

- Isomers with formyl groups at the 2- or 4-positions may exhibit reduced solubility due to altered dipole moments .

Functional Group Variations in Pyridine-Piperazine Derivatives

Hydroxyl vs. Formyl Substituents

tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate (CAS: 1211542-18-5) replaces the formyl group with a hydroxyl moiety. This substitution:

- Enables hydrogen bonding, improving solubility in polar solvents (e.g., ethanol, water) .

- Reduces electrophilicity , limiting utility in condensation reactions but enhancing stability under basic conditions .

Amino vs. Formyl Substituents

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5) features an amino group instead of formyl:

Heterocyclic Core Modifications

Piperidine vs. Pyridine Derivatives

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1) replaces the pyridine ring with a saturated piperidine ring:

Crystallographic and Supramolecular Behavior

- Hydrogen bonding: In tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (), intramolecular O–H⋯N bonds stabilize molecular conformation. Similar behavior is expected in hydroxyl-substituted analogs .

- Crystal packing: Formyl derivatives may exhibit weaker intermolecular interactions compared to hydroxyl- or amino-substituted compounds, influencing melting points and crystallinity .

Biological Activity

Overview

tert-Butyl 4-(5-formylpyridin-3-yl)piperazine-1-carboxylate is a compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol. This compound has garnered attention in biological research due to its potential applications in drug discovery, particularly as a building block for biologically active molecules and kinase inhibitors.

The synthesis of this compound typically involves several steps:

- Starting Materials : Piperazine and 2-nitro-5-halopyridine are used as starting materials.

- N-Protecting Group : The piperazine is protected using a tert-butyl ester group.

- Catalytic Hydrogenation : The nitro group is reduced to an amino group.

- Formylation : The amino group is then formylated to introduce the formylpyridine moiety.

This compound can undergo various chemical reactions, including oxidation, reduction, nucleophilic substitution, and condensation reactions, which contribute to its biological activity .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The piperazine ring serves as a scaffold that positions pharmacophoric groups optimally for interaction with target proteins. The formylpyridine moiety is capable of forming hydrogen bonds and participating in other interactions with biological macromolecules, thereby influencing their activity and function.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, particularly through pathways involving kinase inhibition.

- Neuroprotective Effects : Some derivatives of piperazine compounds have shown neuroprotective effects, which may extend to this compound.

- Antimicrobial Activity : Compounds containing pyridine rings often demonstrate antimicrobial properties, suggesting that this compound may also exhibit such activity.

Case Studies and Research Findings

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(5-formamidopyridin-3-yl)piperazine-1-carboxylate | Structure | Potential anticancer properties |

| tert-Butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Structure | Known kinase inhibitor |

| tert-Butyl 4-(5-hydroxypyridin-3-yl)piperazine-1-carboxylate | N/A | Antimicrobial activity |

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Yield (%) | Reaction Time | Temperature | Base/Solvent | Reference |

|---|---|---|---|---|

| 88.7 | 12 h | 110°C | K₂CO₃/1,4-dioxane | |

| 80 | 1.5 h | Reflux | K₂CO₃/1,4-dioxane | |

| 78 | 4 h | Reflux | K₂CO₃/1,4-dioxane |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. SHELX software is commonly used for refinement . For example, triclinic crystal systems (space group P1) with cell parameters a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å are reported for analogous compounds .

- NMR/LCMS : Confirm molecular structure via ¹H NMR (e.g., δ 8.33 ppm for pyridinyl protons) and LCMS (m/z 372.2 [M+H]⁺) .

- FT-IR : Identify formyl (C=O stretch ~1700 cm⁻¹) and piperazine (N-H bend ~1550 cm⁻¹) groups.

Advanced: How does the formyl group influence this compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

The formyl group enables site-selective derivatization:

- Schiff Base Formation : React with primary amines to form imine linkages for drug-targeting conjugates .

- Reduction : Convert to hydroxymethyl (NaBH₄) or amine (H₂/Pd-C) for prodrug strategies .

- Click Chemistry : Participate in Huisgen cycloaddition with azides for bioconjugation .

Example Application : In HIF prolyl-hydroxylase inhibitors, formyl derivatives act as precursors for hydrazone or oxime linkages to enhance binding affinity .

Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Disorder in Piperazine Rings : Flexible piperazine moieties may require constrained refinement using SHELXL’s ISOR or SIMU commands .

- Twinned Crystals : High-resolution data (≤1.0 Å) and twin law refinement (e.g., BASF parameter in SHELXL) mitigate misinterpretation .

- Hydrogen Bonding Networks : Graph set analysis (e.g., C(4) or R₂²(8) motifs) clarifies packing interactions .

Data Contradictions: How can researchers reconcile variable yields in piperazine-functionalization reactions?

Methodological Answer:

Yield discrepancies (e.g., 76% vs. 88.7% in similar conditions ) stem from:

- Catalyst Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) impact coupling rates.

- Purification Methods : Silica gel chromatography (hexane/EtOAc gradients) vs. recrystallization affects recovery .

- Reaction Monitoring : TLC vs. LCMS for endpoint detection alters byproduct formation.

Optimization Strategy : Use Design of Experiments (DoE) to test variables like temperature (60–110°C), solvent polarity (DMF vs. dioxane), and stoichiometry .

Methodological: What strategies stabilize the formyl group during storage and reactions?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.

- Protection : Convert to acetal (e.g., ethylene glycol/H⁺) during harsh reactions .

- In Situ Derivatization : Directly react the formyl group in one-pot syntheses to avoid isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.